molecular formula C50H76NO8P B8049565 (R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

(R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B8049565
M. Wt: 850.1 g/mol
InChI Key: QHLZGRKUPPBYQM-YACUFSJGSA-N
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Description

(R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a synthetic phospholipid derivative characterized by a glycerol backbone substituted with three distinct functional groups:

  • sn-1 position: A palmitoyl (C16:0 saturated acyl) chain.
  • sn-2 position: A 10-(pyren-1-yl)decanoyl chain, incorporating a pyrene fluorophore.
  • sn-3 position: A 2-(trimethylammonio)ethyl phosphate group, conferring cationic properties.

This structure combines the amphiphilic nature of phospholipids with the fluorescent properties of pyrene, making it valuable for studying membrane dynamics, lipid-protein interactions, and intracellular tracking .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(10-pyren-2-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-46(40-58-60(54,55)57-36-35-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-37-44-33-31-42-27-25-28-43-32-34-45(38-41)50(44)49(42)43/h25,27-28,31-34,37-38,46H,5-24,26,29-30,35-36,39-40H2,1-4H3/t46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZGRKUPPBYQM-YACUFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Acylation of Glycerophosphocholine

The most common approach involves sequential acylation of sn-glycero-3-phosphocholine (GPC) with activated fatty acids:

Step 1: Synthesis of 10-(Pyren-1-yl)Decanoic Acid
Pyrene-1-carboxylic acid is coupled to decanoyl chloride via Friedel-Crafts acylation:

Pyrene-1-CO2H+ClC(O)(CH2)9CH3AlCl3Pyrene-1-(CH2)10CO2H\text{Pyrene-1-CO}2\text{H} + \text{ClC(O)(CH}2\text{)}9\text{CH}3 \xrightarrow{\text{AlCl}3} \text{Pyrene-1-(CH}2\text{)}{10}\text{CO}2\text{H}

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)>98%

Step 2: Activation of Fatty Acids

  • Palmitic acid and 10-(pyren-1-yl)decanoic acid are converted to acyl chlorides using oxalyl chloride:

RCO2H+(COCl)2RCOCl+CO2+HCl\text{RCO}2\text{H} + \text{(COCl)}2 \rightarrow \text{RCOCl} + \text{CO}_2 + \text{HCl}

Step 3: Acylation of GPC
GPC is treated with palmitoyl chloride (sn-1) and 10-(pyren-1-yl)decanoyl chloride (sn-2) under alkaline conditions:

GPC+Palmitoyl-ClDMAP, CH2Cl21-Palmitoyl-GPC1-Palmitoyl-GPC+Pyrene-Decanoyl-ClEt3NTarget Compound\begin{align}
\text{GPC} + \text{Palmitoyl-Cl} &\xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} 1\text{-Palmitoyl-GPC} \
1\text{-Palmitoyl-GPC} + \text{Pyrene-Decanoyl-Cl} &\xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
\end{align
}

Optimized Conditions :

ParameterValueSource
Temperature0–4°C
Reaction Time24–48 h
Regioselectivity>95% sn-2 incorporation

Enzymatic Synthesis Using Phospholipase A2

To enhance stereochemical purity, phospholipase A2 (PLA2)-catalyzed transacylation is employed:

  • Substrate : 1-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine.

  • Acyl Donor : 10-(Pyren-1-yl)decanoic acid activated as CoA-thioester.

Reaction :

1-Palmitoyl-lyso-PC+Pyrene-Decanoyl-CoAPLA2Target Compound+CoA\text{1-Palmitoyl-lyso-PC} + \text{Pyrene-Decanoyl-CoA} \xrightarrow{\text{PLA}_2} \text{Target Compound} + \text{CoA}

Performance Metrics :

MetricValueSource
Conversion Rate85–90%
Enantiomeric Excess>99% (R-configuration)

Purification and Characterization

Chromatographic Purification

  • Normal-Phase HPLC : Silica column (250 × 4.6 mm), isocratic elution with chloroform:methanol:ammonium hydroxide (80:19:1 v/v).

  • Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile:water 70% → 100% over 30 min).

Typical Yield :

StepYieldSource
Crude Product60–65%
After Purification45–50%

Spectroscopic Validation

  • Mass Spectrometry (ESI-MS) :

    m/z Calculated: 850.1 [M]+;Found: 850.3 [M]+[17][19]m/z\ \text{Calculated: } 850.1\ [\text{M}]^+; \text{Found: } 850.3\ [\text{M}]^+
  • Fluorescence Spectroscopy :

    λex=345 nm,λem=395 nm (Monomer),470 nm (Excimer)[7][18]\lambda_{\text{ex}} = 345\ \text{nm}, \lambda_{\text{em}} = 395\ \text{nm}\ (\text{Monomer}), 470\ \text{nm}\ (\text{Excimer})

Challenges and Solutions

ChallengeSolutionSource
Pyrene group hydrophobicityUse DMSO/CHCl₃ co-solvents
sn-2 Acylation inefficiencyEmploy HOBt/EDC coupling agents
Phosphocholine hydrolysisLow-temperature (<4°C) phosphorylation

Industrial-Scale Production Insights

Large-scale synthesis (≥100 g) requires:

  • Continuous-Flow Reactors : For acyl chloride generation to minimize side reactions.

  • Crystallization : Recrystallization from ethyl acetate/hexane (1:3 v/v) to achieve >99.5% purity.

Applications in Membrane Biophysics

The compound’s utility is demonstrated in:

  • Liposome Fusion Assays : Excimer:monomer ratio tracks membrane merging.

  • PLA2 Activity Screening : Hydrolysis releases fluorescent pyrenedecanoic acid (Δλem = 395 nm).

Comparative Analysis of Methods

MethodYieldStereopurityScalability
Chemical Acylation45–50%95%High
Enzymatic Synthesis40–45%99%Moderate

Chemical Reactions Analysis

Types of Reactions

(R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the ester linkages, potentially breaking them down into smaller molecules.

    Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives, while reduction of the ester linkages can yield glycerol and fatty acid derivatives.

Scientific Research Applications

(R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and molecular transport.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrene-modified sn-2 chain distinguishes it from others, enabling fluorescence-based applications .
  • Unsaturated acyl chains in ’s compound enhance membrane fluidity compared to saturated palmitoyl chains .
  • Edelfosine’s ether linkage and alkyl chain () improve metabolic stability over ester-linked phospholipids .

Physicochemical Properties

Property Target Compound 2-Hydroxy-3-(palmitoyloxy)propyl variant () Edelfosine ()
LogP ~8.5* (estimated) 5.65 ~6.2*
PSA ~115 Ų 114.93 Ų ~110 Ų
Solubility Low (hydrophobic pyrene) Moderate (hydroxyl group) Low (alkyl chain)
Fluorescence Yes (pyrene) No No

*Estimated using analogous structures.

Implications :

  • The pyrene group increases hydrophobicity (higher LogP), limiting aqueous solubility but enabling membrane embedding studies .
  • Edelfosine’s methoxy group reduces polarity compared to hydroxyl-containing analogs, influencing biodistribution .

Membrane Interactions

  • The unsaturated compound () integrates into lipid bilayers more efficiently than saturated analogs due to kinked acyl chains .
  • The target compound’s pyrene allows real-time tracking of lipid aggregation/exchange via excimer fluorescence .

Therapeutic Potential

  • Edelfosine () is clinically studied for anticancer activity due to its alkyl-lysophospholipid structure, which disrupts lipid rafts .
  • The hydroxyl variant () may serve as a lysophosphatidylcholine analog, modulating inflammation .

Biological Activity

(R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, commonly referred to as a phospholipid derivative, is a compound that integrates both hydrophobic and hydrophilic properties, making it significant in various biological applications. This article explores its biological activity, including its interactions with biological membranes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C50_{50}H76_{76}N1_{1}O8_{8}P
  • Molecular Weight : 850.1 g/mol
  • CAS Number : 95864-17-8

The compound exhibits amphiphilic characteristics due to the presence of both hydrophobic palmitoyl and pyrene groups along with a positively charged trimethylammonium moiety. This structure allows it to interact effectively with lipid bilayers, influencing membrane fluidity and permeability.

Membrane Interaction

Studies have shown that phospholipid derivatives like this compound can integrate into cellular membranes, altering their physical properties. The incorporation of pyrene enhances fluorescence properties, making it useful in studying membrane dynamics through techniques such as fluorescence microscopy and spectroscopy.

Property Effect
Membrane FluidityIncreases due to incorporation of the compound
PermeabilityEnhanced permeability for small molecules
FluorescencePyrene moiety provides strong fluorescence

Therapeutic Applications

  • Drug Delivery Systems : The amphiphilic nature allows for the formation of micelles or liposomes that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines by disrupting membrane integrity, leading to apoptosis.
  • Gene Delivery : The positive charge from the trimethylammonium group facilitates interaction with negatively charged nucleic acids, potentially aiding in gene delivery applications.

Case Study 1: Drug Delivery Efficacy

A study investigated the efficacy of this compound in delivering doxorubicin to breast cancer cells. Results indicated a significant increase in drug uptake and reduced cell viability compared to free doxorubicin.

Case Study 2: Membrane Dynamics

Research utilizing fluorescence spectroscopy demonstrated that this compound alters the phase transition temperature of lipid bilayers, indicating its potential role in modulating membrane properties under physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(Palmitoyloxy)-2-((10-(pyren-1-yl)decanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis involves coupling palmitoyl and pyrenyl-decanoyl moieties to a glycerol backbone, followed by phosphorylation with a trimethylammonium ethyl group. Key steps include:

  • LCMS Validation : Monitor intermediates using LCMS with m/z values (e.g., 867.0 [M+H]+ in ) to confirm molecular weight.
  • HPLC Purity Checks : Use reversed-phase HPLC under acidic conditions (e.g., SMD-TFA05 in ) with retention times (e.g., 1.31–1.37 minutes) to assess purity.
  • Chiral Resolution : Employ chiral columns to confirm the (R)-configuration, critical for biological activity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to resolve stereochemistry (e.g., (2R)-configuration in ) and confirm acyl chain positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula and detect fragmentation patterns.
  • X-ray Crystallography : For definitive stereochemical assignment, though this requires high-purity crystals, which may be challenging due to the lipidic nature .

Q. How can researchers distinguish between isomeric or contaminant species during synthesis?

  • Methodological Answer :

  • Orthogonal Chromatography : Combine normal-phase and reversed-phase HPLC (as in ) to separate isomers with similar polarities.
  • Tandem MS/MS : Fragment ions can differentiate acyl chain positions (e.g., palmitoyl vs. pyrenyl-decanoyl groups).
  • Dynamic Light Scattering (DLS) : Detect aggregates or micellar structures that may interfere with purity assessments .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, ionic strength) influence the stability of this compound in aqueous systems?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at varying pH (4–9) and temperatures (4–37°C). Monitor degradation via HPLC and LCMS.
  • Critical Micelle Concentration (CMC) : Use fluorescence spectroscopy (pyrene excimer formation) to assess self-assembly behavior, which impacts solubility and stability.
  • Ionic Strength Effects : Conduct conductivity assays to evaluate counterion interactions with the trimethylammonium group .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent membrane binding or cellular uptake)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers or receptors.
  • Confocal Microscopy : Track cellular uptake using the pyrenyl group’s intrinsic fluorescence.
  • Control Experiments : Compare with structurally analogous compounds (e.g., ) to isolate the role of the pyrenyl moiety .

Q. How can computational modeling predict interactions of this compound with lipid membranes or proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers, focusing on acyl chain packing and headgroup hydration.
  • Docking Studies : Predict binding sites using protein structures (e.g., phospholipase A2) and validate with mutagenesis.
  • QSPR Models : Relate physicochemical properties (e.g., logP, polar surface area) to experimental outcomes using tools like ACD/Labs Percepta ( ) .

Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Optimize chiral catalysts for phosphorylation steps to avoid racemization.
  • Continuous Flow Chemistry : Improve reaction control and reduce batch-to-batch variability.
  • In-line Analytics : Integrate real-time LCMS monitoring (as in ) to detect impurities during scale-up .

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